

# "Thalidomide-5-O-C6-NH2 hydrochloride" solubility and preparation for experiments

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Compound of Interest

Thalidomide-5-O-C6-NH2
hydrochloride

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# Application Notes and Protocols for Thalidomide-5-O-C6-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Thalidomide-5-O-C6-NH2 hydrochloride** is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amino linker. This compound is a valuable tool in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This targeted protein degradation strategy offers a novel therapeutic modality for various diseases.

This document provides detailed information on the solubility of **Thalidomide-5-O-C6-NH2 hydrochloride** and protocols for its preparation for in vitro and in vivo experiments.

# Data Presentation Chemical Information



Property	Value	
Chemical Name	4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride	
Molecular Formula	C19H24ClN3O5	
Molecular Weight	409.86 g/mol	
CAS Number	2245697-88-3[1]	

**Solubility Data** 

Solvent	Concentration	Remarks
DMSO	83.33 mg/mL (195.19 mM)	Sonication is recommended to aid dissolution.[1]
Water	25 mg/mL (61.00 mM)	Sonication is recommended to aid dissolution.[1]

# **Experimental Protocols**Preparation of Stock Solutions

#### Materials:

- Thalidomide-5-O-C6-NH2 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Protocol:

 Determine the required concentration and volume of the stock solution. A common stock concentration for in vitro assays is 10 mM.



- Calculate the mass of Thalidomide-5-O-C6-NH2 hydrochloride needed. For example, to prepare 1 mL of a 10 mM stock solution:
  - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
  - Mass (mg) = 10 mmol/L x 0.001 L x 409.86 g/mol x 1000 mg/g = 4.0986 mg
- Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.[2]

### **Preparation for In Vitro Cellular Assays**

#### Materials:

- Thalidomide-5-O-C6-NH2 hydrochloride stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- · Sterile microcentrifuge tubes or plates

#### Protocol:

- Thaw the stock solution at room temperature.
- Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
  - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq$  0.5%) to avoid solvent-induced cytotoxicity.



- Add the diluted compound to the cells in culture.
- Include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experimental design.[3]
- Incubate the cells for the desired period before proceeding with downstream analysis (e.g., Western blot for protein degradation).

### **Preparation for In Vivo Experiments**

The following are example formulations for in vivo administration of similar thalidomide analogs and can be adapted for **Thalidomide-5-O-C6-NH2 hydrochloride**. The optimal formulation may vary depending on the animal model and route of administration and should be determined empirically.

Formulation 1: PEG300, Tween-80, and Saline[4]

#### Materials:

- Thalidomide-5-O-C6-NH2 hydrochloride
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol (for a 1 mL final volume):[4]

- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.



Add 450 μL of saline to bring the final volume to 1 mL. Mix well.

Formulation 2: SBE-β-CD in Saline[4]

#### Materials:

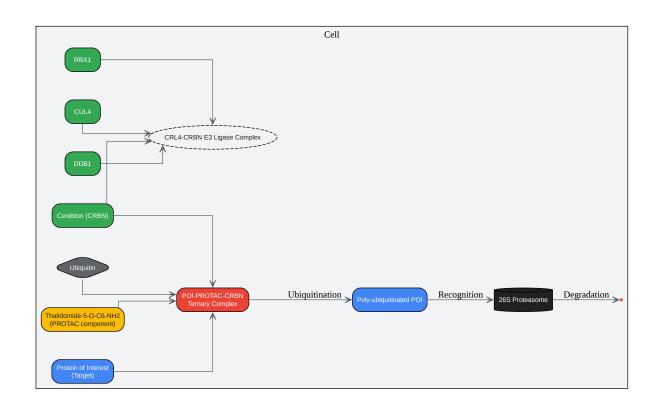
- Thalidomide-5-O-C6-NH2 hydrochloride
- DMSO
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Saline (0.9% NaCl)

Protocol (for a 1 mL final volume):[4]

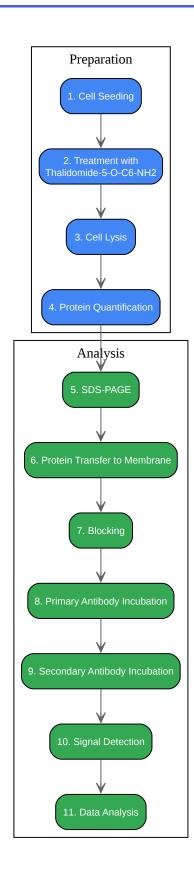
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 μL of the DMSO stock solution.
- Add 900  $\mu L$  of the 20% SBE- $\beta$ -CD in saline solution.
- Mix thoroughly. Sonication may be required to achieve a clear solution or a fine suspension.

# Mandatory Visualizations Signaling Pathway of PROTAC-Mediated Protein Degradation









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